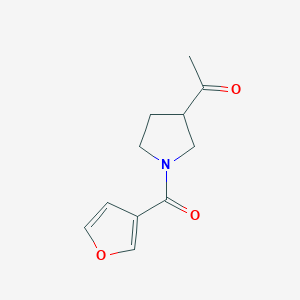

1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone

Description

1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a furan-3-carbonyl group and an acetyl moiety. Its structure combines aromatic furan and pyrrolidine motifs, which are common in bioactive molecules. The acetyl group at the pyrrolidine-3-position and the furan-3-carbonyl substituent may influence its physicochemical properties, such as solubility and reactivity, compared to simpler ethanone derivatives.

Propriétés

IUPAC Name |

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)9-2-4-12(6-9)11(14)10-3-5-15-7-10/h3,5,7,9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEKNPJXDCOOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of furan-3-carboxylic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with different functional groups using reagents such as alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanol.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and spectral features of 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone with analogous pyrrolidine- and ethanone-containing compounds:

Key Observations:

- C=O Stretching Frequency: The acetyl group in 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone exhibits a lower C=O IR absorption (1651 cm⁻¹) compared to aliphatic acetylated pyrrolidines (~1680–1700 cm⁻¹), likely due to conjugation with aromatic systems .

- Synthetic Complexity: Compounds with fused aromatic systems (e.g., phenyl or pyridine rings) often require multi-step syntheses involving cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas simpler pyrrolidine derivatives may be synthesized via direct alkylation or acylation .

Pharmacological and Functional Comparisons

While pharmacological data for 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone are unavailable, structurally related compounds exhibit diverse bioactivities:

- Antipsychotic Activity: S-16924, a fluorophenyl-pyrrolidinyl ethanone derivative, demonstrates potent serotonin 5-HT₁A agonism, highlighting the role of aryl-pyrrolidine motifs in central nervous system targeting .

- Antiparasitic Applications: Bromophenyl ethanone intermediates (e.g., 1-(6-bromo-3-pyridyl)ethanone) are precursors to antiparasitic agents, suggesting that halogenation could enhance bioactivity in related compounds .

Activité Biologique

1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a furan ring and a pyrrolidine moiety, which are known for their biological significance. Its chemical structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole-containing compounds, including derivatives similar to 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone. For instance, compounds with a pyrrole structure have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone | TBD | MRSA, MSSA |

| Pyrrole derivative A | 0.125 | MSSA |

| Pyrrole derivative B | 0.255 | MRSA |

Research indicates that modifications in the pyrrole ring can enhance antibacterial potency significantly, with some derivatives showing up to 62-fold increased efficacy compared to standard antibiotics like vancomycin .

Anticancer Activity

The anticancer potential of furan and pyrrole derivatives has been documented in various studies. The structural characteristics of 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone suggest it could exhibit cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

A study reported that certain furan derivatives showed promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing furan and pyrrolidine rings are also noteworthy. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.

Table 3: Anti-inflammatory Effects

| Compound | Inhibition (%) | Assay Type |

|---|---|---|

| 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone | TBD | Cytokine assay |

| Furan derivative C | 90.95 | Carrageenan-induced edema |

In particular, the ability to inhibit cytokine release positions this compound as a candidate for further investigation in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.